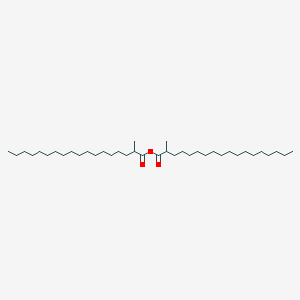![molecular formula C13H22O4 B14353249 Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate CAS No. 91976-36-2](/img/structure/B14353249.png)
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate is an organic compound with the molecular formula C13H22O4 It is a derivative of cyclopentane, featuring an acetyloxy group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate typically involves the esterification of 3-(acetyloxy)-2,2,4-trimethylcyclopentanol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Yields 3-(acetyloxy)-2,2,4-trimethylcyclopentanol and methanol.
Oxidation: Can produce a variety of oxidized products depending on the reaction conditions.
Substitution: Leads to the formation of new ester or ether derivatives.
Aplicaciones Científicas De Investigación
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester group can also be hydrolyzed to release methanol, which can be metabolized by the body.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopentane ring.
Ethyl acetate: Another ester with similar properties but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Uniqueness
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate is unique due to its cyclopentane ring structure and the presence of both acetyloxy and ester functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
91976-36-2 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
methyl 2-(3-acetyloxy-2,2,4-trimethylcyclopentyl)acetate |
InChI |
InChI=1S/C13H22O4/c1-8-6-10(7-11(15)16-5)13(3,4)12(8)17-9(2)14/h8,10,12H,6-7H2,1-5H3 |
Clave InChI |
IPUCQFXOIXVTGS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C1OC(=O)C)(C)C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
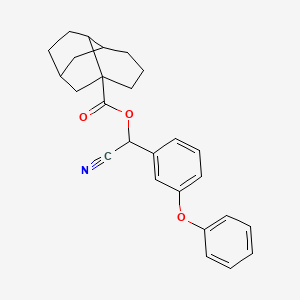
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
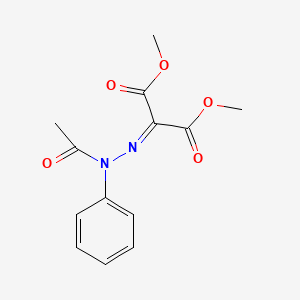
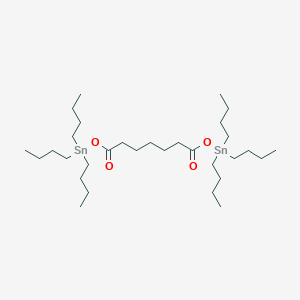
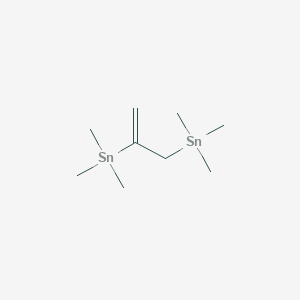
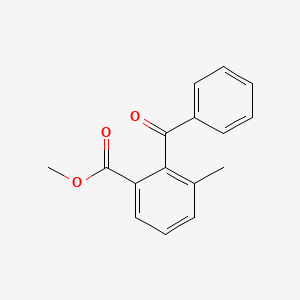
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
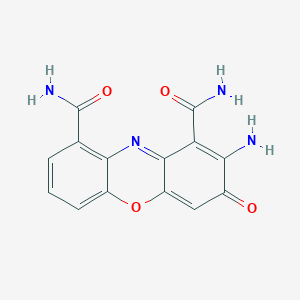
![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
